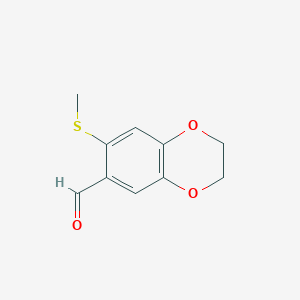

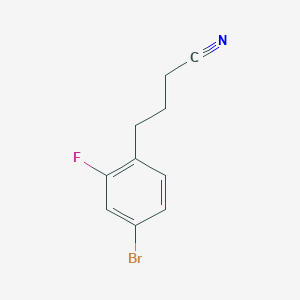

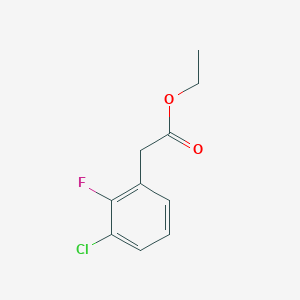

4-(4-Bromo-2-fluorophenyl)butanenitrile

Vue d'ensemble

Description

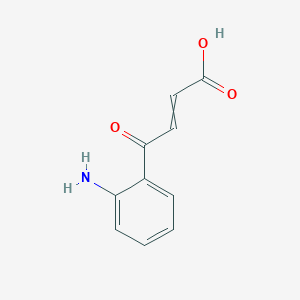

“4-(4-Bromo-2-fluorophenyl)butanenitrile” is a chemical compound with the CAS Number: 1057672-39-5. It has a molecular weight of 242.09 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H9BrFN/c11-9-5-4-8(10(12)7-9)3-1-2-6-13/h4-5,7H,1-3H2 . This code provides a unique representation of the molecule’s structure.Applications De Recherche Scientifique

Carbon-Fluorine Bond Formation

One of the foundational aspects of chemical research involving fluorinated compounds is the formation of carbon-fluorine bonds. This process is crucial for the synthesis of various pharmaceuticals and agrochemicals due to the unique properties that fluorine atoms impart to organic molecules, such as increased stability and lipophilicity. For example, the research by Barthazy et al. (1999) demonstrates the synthesis of a five-coordinate fluoro complex of ruthenium(II), which could be used for bromide/fluoride exchange reactions, highlighting the importance of controlled fluorination techniques in organic synthesis (Barthazy et al., 1999).

Advanced Materials and Sensors

Fluorinated compounds are also pivotal in the development of advanced materials and sensors. The unique electronic properties of fluorine-containing compounds make them ideal for various applications, including organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and fluorescence-based sensors. Zou et al. (2014) developed a novel NIR region fluoride sensor using an aza-boron-dipyrromethene (aza-BODIPY) fluorophore, showcasing the potential of fluorinated compounds in high-specificity sensing applications (Zou et al., 2014).

Bioconversion and Biosynthesis

The bioconversion processes involving similar compounds highlight the potential for biosynthesizing valuable chemicals from renewable resources. The engineered Escherichia coli strains for the production of 1,2,4-butanetriol from glucose or xylose, as detailed in research by Cao et al. (2015), suggest a framework for utilizing microbial synthesis to convert biomass into high-value fluorinated chemicals (Cao et al., 2015).

Organic Synthesis Methodologies

Research on the synthesis of similar compounds often involves novel organic synthesis methodologies that can be applied to the development of new drugs and materials. For instance, the practical synthesis approach for 2-fluoro-4-bromobiphenyl by Qiu et al. (2009) provides insights into the synthesis of complex fluorinated molecules, which could be relevant for synthesizing 4-(4-Bromo-2-fluorophenyl)butanenitrile in an efficient manner (Qiu et al., 2009).

Safety and Hazards

The safety data sheet for “4-(4-Bromo-2-fluorophenyl)butanenitrile” suggests that it should not be released into the environment . It’s also recommended to ensure adequate ventilation and use personal protective equipment as required . The compound is classified as having acute toxicity, oral (Category 4), and skin corrosion/irritation (Category 2) .

Orientations Futures

Propriétés

IUPAC Name |

4-(4-bromo-2-fluorophenyl)butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFN/c11-9-5-4-8(10(12)7-9)3-1-2-6-13/h4-5,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVVZEIJTZBUQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50700689 | |

| Record name | 4-(4-Bromo-2-fluorophenyl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1057672-39-5 | |

| Record name | 4-(4-Bromo-2-fluorophenyl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-4-propanal](/img/structure/B1524727.png)

![2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B1524735.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B1524736.png)

![6-bromo-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B1524740.png)